Product packaging for Brilliant Blue R(Cat. No.:CAS No. 108066-47-3)

Brilliant Blue R

Cat. No.: B034392
CAS No.: 108066-47-3
M. Wt: 826 g/mol
InChI Key: NKLPQNGYXWVELD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Brilliant Blue R (Coomassie this compound 250) is a triphenylmethane dye renowned for its critical role in life science research, particularly in the quantification and analysis of proteins. Its primary application is in the Bradford protein assay, where it binds non-covalently to basic and aromatic amino acid residues under acidic conditions. This binding event induces a spectrophotometric shift from a reddish-brown form (λmax ~470 nm) to a brilliant blue form (λmax ~595 nm), enabling rapid, sensitive, and accurate colorimetric protein quantification. Furthermore, this compound is the principal staining agent in Coomassie-stained SDS-PAGE gels, allowing for the visualization and semi-quantitative assessment of protein bands following electrophoretic separation. Its mechanism involves electrostatic and hydrophobic interactions with polypeptide chains, providing a robust and cost-effective alternative to silver or fluorescent staining. Beyond proteomics, this dye is utilized in various histological staining protocols and has been investigated for its use in studying membrane permeability and fluid dynamics. Our product is supplied as a high-purity, well-characterized solid to ensure consistent, reproducible results in your experimental workflows, making it an indispensable tool for biochemical and analytical laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H44N3NaO7S2 B034392 Brilliant Blue R CAS No. 108066-47-3

Properties

IUPAC Name

sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLPQNGYXWVELD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44N3NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910613
Record name Coomassie brilliant blue R
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Molecular Weight

826.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Blue crystals; [MSDSonline]
Record name Coomassie Brilliant Blue R
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CAS No.

6104-59-2
Record name Coomassie brilliant blue R
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Record name Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1)
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Record name Coomassie brilliant blue R
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Record name Hydrogen [4-[4-(p-ethoxyanilino)-4'-[ethyl(m-sulphonatobenzyl)amino]benzhydrylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(m-sulphonatobenzyl)ammonium, monosodium salt
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Record name BRILLIANT BLUE R
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Molecular Interaction Mechanisms and Complex Formation Dynamics

Protein-Dye Binding Principles and Thermodynamics

Spectroscopic Manifestations of Protein-Bound Brilliant Blue R

Mechanistic Interpretation of Chromogenic Transformations

This compound exhibits distinct color forms depending on the pH of the solution. At a pH below 0.3, it is a double cation and appears red (465–470 nm). At pH 1.3, it is neutral and green (650 nm). Above pH 1.3, it forms an anion and appears blue (590 nm). carlroth.com The chromogenic transformation of this compound upon protein binding is a cornerstone of its application in protein assays, such as the Bradford assay. wikipedia.orgwikipedia.org

The mechanism of protein staining primarily involves non-covalent interactions between the dye and the protein. The dye's negatively charged sulfonic acid groups interact ionically with positively charged basic amino acid residues, including lysine, arginine, and histidine. excedr.comstellarscientific.com Additionally, hydrophobic interactions and Van der Waals forces contribute significantly to the binding. wikipedia.orgresearchgate.netnih.gov Upon binding to a protein, the dye's absorbance maximum shifts, typically from around 465 nm (red/brownish form) to 595 nm (blue form), leading to a visible color change. wikipedia.orgwikipedia.orgstellarscientific.com This shift stabilizes the negatively charged anionic form of the dye, resulting in the characteristic blue color, even under acidic conditions where the free dye would typically be in its cationic or neutral forms. carlroth.comwikipedia.org The number of dye molecules bound to each protein is approximately proportional to the protein's positive charges. stellarscientific.comresearchgate.net

Influence of Solution Parameters on Protein-Dye Complex Stability and Formation

The stability and formation of this compound-protein complexes are influenced by various solution parameters, including pH, ionic strength, and temperature.

pH: The pH of the solution significantly affects the ionic form of the dye and, consequently, its binding to proteins. While the blue anionic form is the protein-binding species, the assay is often conducted at low pH to increase sensitivity and linearity. google.comnih.gov At low pH, the dye is predominantly in a highly protonated reddish form, with smaller proportions of green and blue forms. google.combio-rad.com The addition of protein shifts the equilibrium towards the blue anionic form, which binds to the protein. wikipedia.orggoogle.combio-rad.com However, the formation of the dye-protein complex is slower at neutral pH compared to low pH. nih.gov

Ionic Strength: High ionic strength can influence dye-protein interactions. For example, some detergents, which increase ionic strength, can interfere with protein estimation by stabilizing the neutral green dye species or competing with the dye for protein binding. wikipedia.orgbio-rad.com

Temperature: Elevated temperatures can improve the sensitivity of protein detection with Coomassie this compound-250. conductscience.com

Table 1: Influence of pH on this compound Dye Forms and Absorption Maxima

pH RangeDye FormColorAbsorption Maximum (nm)
< 0.3Double CationRed465–470
≈ 1.3NeutralGreen650
> 1.3 (up to neutral)AnionBlue590-595

Nucleic Acid-Dye Interactions

While primarily known for protein staining, this compound (Coomassie this compound-250) is generally not the primary dye for nucleic acid visualization. However, in some specialized electrophoretic applications, it can be used in conjunction with nucleic acid-specific dyes.

Binding Characteristics with Deoxyribonucleic Acid (DNA)

This compound is not typically used as a direct stain for DNA. Instead, fluorescent intercalating dyes like SYBR® Gold or ethidium (B1194527) bromide are commonly employed for visualizing DNA bands in gels. biorxiv.orgbiotium.com Some blue nucleic acid gel stains exist that turn blue upon exposure to light, allowing visualization of DNA bands without UV light, but these are distinct from this compound. biotium.com

Binding Characteristics with Ribonucleic Acid (RNA)

Similar to DNA, this compound is not a primary stain for RNA. Fluorescent intercalating dyes are preferred for RNA visualization in electrophoretic gels. biorxiv.orgnih.gov

Impact on Biomolecule Electrophoretic Mobility and Visualization

In techniques like Blue Native PAGE (BN-PAGE), Coomassie Brilliant Blue G-250 (a close relative of R-250) is used to provide charges to native protein complexes, enabling their electrophoretic mobility. wikipedia.orgexcedr.com However, the dye can sometimes act as a detergent, potentially leading to denaturation of protein complexes. excedr.com

While this compound is effective for protein visualization, its sensitivity is generally lower than methods like silver staining, which can detect a wider variety of macromolecules, including nucleic acids, glycoproteins, and lipoproteins, with significantly higher sensitivity. bio-rad.comresearchgate.netbtlabsystems.com

Dye-Surfactant and Micellar System Interactions

This compound (specifically Remalan this compound, a related dye) interacts with surfactants, particularly cationic surfactants, through electrostatic and hydrophobic forces. mdpi.comroyalsocietypublishing.org These interactions are significant in applications such as wastewater treatment for dye removal. mdpi.com

Studies have shown that this compound forms a 1:1 molar ratio dye-surfactant complex with cationic surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB), tetradecyltrimethylammonium bromide (TTAB), and cetyltrimethylammonium bromide (CTAB) through electrostatic attraction. mdpi.com The binding strength between the dye and the surfactant increases with the augmentation of the alkyl chain length of the surfactant. mdpi.comroyalsocietypublishing.org This increased binding strength is also reflected in the binding constant (Kb) values, which increase with chain length, indicating stronger dye-micelle interactions. royalsocietypublishing.org

The formation of these dye-surfactant complexes can lead to the generation of dye-surfactant aggregates, especially when the molar ratio is below 1:1. mdpi.com Within these mixed aggregates, self-assembly of dye molecules can occur, forming dye aggregates. mdpi.com Longer alkyl chains in surfactants like TTAB and CTAB can encapsulate these dye aggregates within the mixed aggregates, unlike shorter chains (e.g., DTAB), which result in lower stability. mdpi.com

The presence of this compound can also influence the critical micelle concentration (CMC) of surfactants. The dye can lead to a reduction in the CMC of cationic surfactants, suggesting that the dye-surfactant interaction affects micelle formation and stability, promoting a more efficient organization of surfactant molecules at lower concentrations. researchgate.netroyalsocietypublishing.orgnih.gov This is attributed to ion-ion interactions between the dye and the surfactant, which can lead to a decrease in the dye's absorption intensity at concentrations below and at the CMC. royalsocietypublishing.orgnih.gov The spontaneous nature of these dye-micelle interactions is confirmed by negative Gibbs free energy values (ΔG), with more negative ΔG values observed for longer alkyl chains, indicating greater stability of the dye-micelle complexes due to hydrophobic forces. royalsocietypublishing.orgresearchgate.net

Table 2: Binding Constants (Kb) of Remalan this compound with Cationic Surfactants

Surfactant (CnTAC)Alkyl Chain Length (n)Binding Constant (Kb) (units vary by study, general trend)
C12TAC12Lower
C14TAC14Intermediate
C16TAC16Higher
C18TAC18Highest

Note: Specific Kb values depend on experimental conditions and are presented here to illustrate the trend. royalsocietypublishing.org

Table 3: Effect of Surfactant Alkyl Chain Length on Micelle Formation and Dye-Micelle Interaction

Alkyl Chain LengthCritical Micelle Concentration (CMC)Dye-Micelle Binding StrengthMicelle Stability
ShorterHigherWeakerLower
LongerLowerStrongerHigher

Micellization Behavior and Critical Micelle Concentration (CMC) Modulation

The critical micelle concentration (CMC) is a fundamental parameter in surfactant chemistry, representing the concentration at which surfactant molecules begin to self-assemble into micelles in a solution researchgate.net. This self-assembly is driven by the amphiphilic nature of surfactants, which possess both hydrophobic tails and hydrophilic head groups vwr.com.

This compound is noted for its utility in determining the CMC of detergents vwr.comthomassci.commpbio.combiobasic.com. This application stems from the dye's ability to act as a probe, exhibiting changes in its spectral properties or other measurable characteristics upon interaction with forming micelles. The determination of CMC values can be achieved through various techniques, including conductometry and spectrophotometry researchgate.netjetir.org. For instance, conductometric analysis often reveals a distinct change in the slope of conductivity versus surfactant concentration plots at the CMC, while spectrophotometric methods observe changes in the absorption behavior of a probe dye upon micelle formation vwr.comjetir.org.

While this compound is employed to probe the micellization behavior of surfactants, detailed research findings specifically on how surfactants modulate the micellization behavior of this compound itself, or specific numerical data for its CMC in various surfactant systems, are not extensively detailed in the provided literature. Studies often focus on the dye's role as an indicator rather than its intrinsic micellization characteristics in the presence of surfactants.

Spectroscopic Probes of Dye-Surfactant Complexation

Spectroscopic techniques, particularly UV-Visible absorption spectroscopy, are invaluable tools for investigating dye-surfactant complexation dynamics jetir.orgresearchgate.net. These methods detect alterations in the absorption spectra of dyes when they interact with surfactants, providing insights into the formation of complexes, structural modifications, and electronic transitions researchgate.netnih.gov.

In the context of this compound, its interaction with proteins leads to a complex with an absorption maximum typically observed between 560 and 575 nm vwr.comthomassci.combiobasic.com. This characteristic spectral shift is a cornerstone of its use in protein quantification assays. In general dye-surfactant systems, changes in absorption spectra can manifest as bathochromic (red shift), hypsochromic (blue shift), hyperchromic (increase in absorbance), or hypochromic (decrease in absorbance) shifts, each indicative of specific interaction mechanisms such as pre-micellar complex formation, dye penetration into micelles, ion-pair formation, or induced self-aggregation of the dye jetir.orgresearchgate.net.

However, specific detailed research findings focusing solely on the spectroscopic probes of this compound's complexation dynamics with various surfactants, including quantitative data on spectral shifts or binding mechanisms, are not comprehensively presented in the provided search results. While the dye's sensitivity to environmental changes is leveraged for CMC determination, specific studies detailing its unique spectral responses to different surfactant types and concentrations for the purpose of elucidating its own complexation dynamics with surfactants are limited in this context.

Advanced Methodologies and Research Applications in Analytical Biochemistry

Refinements in Protein Electrophoresis Staining Protocols

Protein electrophoresis is a fundamental technique for separating proteins based on their physical and chemical properties. Brilliant Blue R is a widely adopted stain for visualizing these separated proteins due to its simplicity, cost-effectiveness, and compatibility with downstream applications excedr.com. The dye binds non-covalently to proteins, primarily through ionic interactions with basic amino acids (such as lysine, arginine, and histidine) and hydrophobic interactions with aromatic residues carlroth.comstellarscientific.comconductscience.com. Upon binding, the dye undergoes a spectral shift, stabilizing its negatively charged anionic blue form, which allows for visible protein band detection carlroth.comconductscience.cominterchim.fr.

Coomassie this compound-250 is a standard stain for proteins separated by Polyacrylamide Gel Electrophoresis (PAGE), including Sodium Dodecyl Sulfate-PAGE (SDS-PAGE) wikipedia.orgexcedr.comnih.govmpbiochina.comhellobio.commpbio.comsigmaaldrich.combioscience.fisigmaaldrich.combio-rad.com. Traditional staining protocols typically involve immersing the gel in a solution containing Coomassie this compound-250 dissolved in methanol (B129727) and acetic acid, followed by a destaining step to remove excess dye from the gel background wikipedia.orgexcedr.comnih.govinterchim.frbioscience.fiyoutube.com. This destaining process, often using an acetic acid solution, is crucial for achieving clear protein bands against a low background wikipedia.orgexcedr.com.

Enhancements to PAGE staining with this compound-250 have focused on improving sensitivity and reducing staining/destaining times. The detection limit for CBB R-250 staining typically ranges from 50 to 200 ng of protein per band, although some protocols and colloidal formulations can achieve sensitivities as low as 8-10 ng per band or even 10 ng excedr.comnih.govbioscience.fisigmaaldrich.cn.

Table 1: Typical Sensitivity Ranges for this compound-250 in PAGE Staining

Staining Method/FormulationTypical Sensitivity Range (per band)Source
Standard CBB R-2500.1-0.5 µg; 30-100 ng; 50-200 ng; 50 ng excedr.combioscience.fisigmaaldrich.cn
Colloidal CBB R-2508-10 ng
Fixation-free CBB R-25010 ng nih.gov

Historically, Coomassie this compound-250 was first applied to visualize proteins separated on cellulose (B213188) acetate (B1210297) sheets wikipedia.orgexcedr.comnih.gov. This early application demonstrated the dye's efficacy in binding and highlighting protein bands on different matrix types. Beyond polyacrylamide, this compound is also suitable for staining proteins in agarose (B213101) gels, particularly in applications where agarose is used for protein separation or detection, such as Ouchterlony gels mpbio.comsigmaaldrich.combiobasic.com. The staining solution for agarose gels may also contain ethanol (B145695) and acetic acid, eliminating the need for a separate fixing step .

A significant advancement in this compound staining protocols involves the use of colloidal formulations. Colloidal Coomassie this compound-250 is designed to improve staining sensitivity and significantly reduce background staining, leading to clearer protein bands mpbiochina.commpbio.combiobasic.comresearchgate.netsigmaaldrich.com. In colloidal stains, the dye forms aggregates that are less soluble in the staining solution. These larger dye particles preferentially bind to the concentrated protein bands within the gel, while having a reduced affinity for the gel matrix itself carlroth.comyoutube.com. This selective binding minimizes non-specific background staining, thereby enhancing the signal-to-noise ratio and allowing for the detection of lower protein quantities mpbiochina.commpbio.combiobasic.comresearchgate.netsigmaaldrich.com. Modern colloidal formulations often eliminate or reduce the need for methanol and acetic acid in the staining and destaining steps, making the process faster and more environmentally friendly bio-rad.com.

Agarose Gel and Cellulose Acetate Sheet Staining Methodologies

Quantitative Protein Assays and Methodological Advancements

Beyond qualitative visualization, this compound also finds application in quantitative protein assays.

While Coomassie Brilliant Blue G-250 is the form predominantly associated with the Bradford protein assay, some sources indicate that Coomassie this compound-250 can also be used for quantifying protein concentration in solutions, such as cell lysates mpbiochina.commpbio.comresearchgate.nethimedialabs.com. The Bradford assay is a colorimetric method based on the principle that the Coomassie dye binds to proteins, causing a shift in its absorbance maximum wikipedia.orgcarlroth.comconductscience.cominterchim.frqiagen.com.

The mechanism involves the dye existing in different ionic forms with distinct colors depending on the pH wikipedia.orgcarlroth.comconductscience.com. In the acidic conditions of the Bradford reagent, the dye is typically in a reddish or greenish form wikipedia.orgcarlroth.comconductscience.cominterchim.fr. Upon binding to proteins, particularly through interactions with basic amino acid residues (like arginine, lysine, and histidine) and aromatic amino acids, the dye stabilizes its anionic blue form carlroth.comstellarscientific.comconductscience.cominterchim.fr. This transformation leads to a significant increase in absorbance at a wavelength of 595 nm wikipedia.orgcarlroth.comconductscience.cominterchim.frqiagen.com. The increase in absorbance is directly proportional to the amount of protein present in the sample, allowing for quantification by comparing the sample's absorbance to a standard curve generated using known concentrations of a reference protein, such as Bovine Serum Albumin (BSA) qiagen.com.

Table 2: Spectral Properties of Coomassie Brilliant Blue Dyes (General)

pH RangeDye Form (G-250)ColorAbsorbance Maximum (nm)
< 0.3Double CationRed465-470
~1.3NeutralGreen620-650
> 1.3AnionBlue590-595

Note: While this table describes general properties of Coomassie Brilliant Blue G-250, the principle of spectral shift upon protein binding applies to this compound-250 when used in quantification, with its protein complex typically having an absorption maximum between 560 and 575 nm mpbiochina.commpbio.combiobasic.comresearchgate.net.

Strategies for Enhanced Reproducibility and Inter-Protein Variability Minimization

This compound-250 is a widely used dye for protein detection in gel electrophoresis, and its application extends to enhancing reproducibility and minimizing inter-protein variability in quantitative protein analysis. nih.gov The dye forms non-covalent complexes with proteins, primarily interacting with basic amino acids such as lysine, histidine, tyrosine, and arginine through electrostatic interactions, and with aromatic residues and hydrophobic pockets via van der Waals forces. conductscience.comnih.govexcedr.com

Commercial preparations of Coomassie this compound-250 can sometimes be complex mixtures of chromogenic compounds, which may lead to variability in staining reproducibility, precision, and specificity. nih.gov Research has focused on purifying these commercial dyes to standardize their performance, ensuring more consistent protein staining and improved quantitative accuracy in techniques like SDS-PAGE and scanning densitometry. nih.gov The binding of this compound-250 to proteins results in a shift in its absorption maximum, typically between 560 and 575 nm, with scanning often performed at 570 nm. mpbiochina.combiobasic.com The staining intensity can be influenced by the basicity of the protein. mpbiochina.combiobasic.com

The Bradford assay, a common method for quantifying protein concentration in solution, also utilizes Coomassie Blue R-250. mpbiochina.com Efforts to improve the reproducibility and linearity of protein quantification using Coomassie Brilliant Blue have involved adaptations of established methods, often utilizing colloidal forms of the dye. vwr.comnih.gov These approaches aim to achieve greater reproducibility, comparable sensitivity, and optimal linearity of the signal within practical concentration ranges for proteins in common solubilization buffers, which is crucial for quantitative comparative proteomics. nih.gov

Specialized Staining Applications in Cellular and Tissue Research

This compound is a versatile stain employed in various specialized applications within cellular and tissue research, allowing for the visualization and analysis of specific biological structures. sigmaaldrich.comscientificlabs.com

Staining of Subcellular Structures (e.g., Chromatids, Actinin Microfilaments, Developing Neurites, Sperm Acrosomes)

This compound-250 is utilized for staining various subcellular structures, providing clear visualization for microscopic examination. sigmaaldrich.comscientificlabs.com

Chromatids and Mitotic Spindles: this compound, often in conjunction with other stains like Safranin O, has been used in differential staining techniques for the simultaneous visualization of mitotic spindles and chromosomes in mammalian cells. nih.govtandfonline.comresearchgate.net In such methodologies, preserved spindles appear dark blue, while chromosomes are stained bright red, allowing for clear observation of individual chromosomes, chromatids, and their positioning relative to the spindle apparatus. nih.govtandfonline.comresearchgate.net

Actinin Microfilaments: Coomassie this compound has been employed to analyze the presence of F-actin (filamentous actin) in cellular fractions, often in the context of SDS-PAGE and subsequent staining to visualize microfilament bundles. semanticscholar.orgbiorxiv.org

Developing Neurites: The dye is also listed for staining developing neurites, aiding in the study of neuronal development and morphology. sigmaaldrich.comscientificlabs.comscientificlabs.co.uk

Sperm Acrosomes: this compound staining is a convenient and stable method for assessing the acrosome status of sperm. spandidos-publications.comresearchgate.netnih.gov Acrosome-intact sperm typically show a blue stain on the acrosomal cap, while acrosome-reacted sperm appear unstained in this region. researchgate.net This technique allows for the classification of sperm based on their acrosomal status, which is crucial for evaluating sperm capacitation and acrosome reaction. researchgate.net

Methodologies for Quantitative Microdensitometry in Biological Sections

This compound is suitable for quantitative microdensitometry of protein in biological sections. sigmaaldrich.comscientificlabs.comscientificlabs.co.uk This application leverages the dye's ability to bind specifically to proteins, allowing for the measurement of protein concentration within tissue sections by assessing the intensity of the stain. springernature.comapsnet.orgresearchgate.net Studies have shown that Coomassie Brilliant Blue adheres strongly to the Lambert-Beer law under specific conditions, making it a suitable and specific protein stain for both cytological observation and quantitative microdensitometry. researchgate.net This enables researchers to quantify protein distribution and levels within various biological samples, including plant tissues and epoxy-embedded tissue sections. sigmaaldrich.comscientificlabs.comspringernature.com

Niche Analytical Techniques Utilizing this compound

Beyond its primary applications in protein staining, this compound finds utility in several niche analytical techniques. mpbiochina.combiobasic.comvwr.commpbio.com

Detection of Lipids in Thin-Layer Chromatography (TLC)

This compound-250 serves as a non-destructive detection reagent for lipids in thin-layer chromatography (TLC). mpbiochina.combiobasic.comvwr.commpbio.comresearchgate.netnih.gov This stain is effective for the wide-range detection of various simple and complex lipids on silica (B1680970) gel TLC plates. nih.gov It can stain several classes of lipids, including cholesterol, cholesterol esters, glycerides, phospholipids, ceramides, and neutral and acidic glycosphingolipids. nih.gov The method is simple to use, stains spots evenly without requiring corrosive reagents, and the stained plates are suitable for storage. nih.gov The visual detection limits for lipids using this compound-250 staining typically range from 0.05 to 0.5 micrograms. nih.gov

Determination of Detergent Critical Micelle Concentration (CMC) in Research Contexts

This compound is also utilized in research contexts for the determination of the critical micelle concentration (CMC) of detergents. mpbiochina.combiobasic.comvwr.commpbio.com The interaction between the dye and detergent micelles can lead to changes in the dye's spectral properties (e.g., absorbance), which can be monitored to identify the concentration at which micelles begin to form. This application is valuable in studies involving membrane proteins, protein purification, and other biochemical processes where detergent behavior is critical. mpbiochina.combiobasic.comvwr.commpbio.com

Environmental Research and Remediation Strategies

Biodegradation and Bioremediation Approaches

Biodegradation and bioremediation leverage biological processes, primarily involving microorganisms and their enzymes, to decolorize and degrade Brilliant Blue R. This approach is favored for its cost-effectiveness, environmental friendliness, and potential for complete mineralization of pollutants. nih.govopenbiotechnologyjournal.com

Microbial Decolorization Processes (e.g., White-Rot Fungi, Bacterial Laccase Systems)

Microbial decolorization is a key aspect of this compound bioremediation. White-rot fungi, known for their ligninolytic enzyme systems, are particularly effective in degrading complex organic pollutants like this compound. Species such as Polyporus sp. S133, Pleurotus ostreatus, Marasmius cladophyllus UMAS MS8, Dichomitus squalens, Ischnoderma resinosum, and Pleurotus calyptratus have demonstrated significant decolorization capabilities. researchgate.netnih.govscielo.brresearchgate.netscielo.brutm.myacademicjournals.orgresearchgate.netresearchgate.net

White-Rot Fungi: Polyporus sp. S133 has been shown to effectively decolorize this compound. researchgate.netresearchgate.net Pleurotus ostreatus produces extracellular enzymes, including laccase and peroxidases, which are crucial for RBBR degradation. scielo.brscielo.bracademicjournals.org Studies have shown that P. ostreatus can achieve complete decolorization of RBBR. scielo.bracademicjournals.org Marasmius cladophyllus UMAS MS8, a basidiomycete, has also demonstrated the ability to degrade RBBR in soil, achieving up to 91% removal. nih.gov Other white-rot fungi like Trichoderma citrinoviride W04, Trichoderma koningiopsis W14, and Pestalotiopsis sp. W15 have also been investigated for their ability to biodegrade and biosorb RBBR. utm.my

Bacterial Laccase Systems: While laccases can degrade phenolic dyes, their ability to directly oxidize non-phenolic dyes like this compound is often limited. However, the addition of small molecule compounds, known as laccase mediators (e.g., Ca2+ and ABTS), can significantly enhance the catalytic efficiency of bacterial laccases, enabling them to degrade this compound and other challenging dyes. frontiersin.orgjmb.or.kr For instance, a mutant laccase from Bacillus licheniformis (lac2-9) showed improved degradation rates for Coomassie Brilliant Blue (a related dye) when mediators were present. frontiersin.org

Enzymatic Degradation Pathways (e.g., Laccase-Mediated Transformation)

Enzymatic degradation, particularly through laccase-mediated transformation, plays a vital role in breaking down this compound. Laccases are multi-copper oxidases that catalyze the oxidation of various substrates, including phenolic and, with mediators, non-phenolic compounds. nih.govmdpi.com

Laccase Activity: Laccases produced by white-rot fungi, such as Pleurotus ostreatus and Trametes pubescens, are effective in decolorizing this compound. scielo.brnih.govresearchgate.netresearchgate.net The degradation often involves the formation of aromatic cleavage products of lower molecular weight. researchgate.net Immobilized laccase systems have shown promise for enhanced stability and reusability in bioreactors, achieving significant decolorization percentages even after multiple cycles. nih.govresearchgate.netresearchgate.net For example, a crude laccase mixture from Pleurotus ostreatus immobilized in copper alginate beads achieved 70% RBBR decolorization even after 20 cycles. nih.gov

Influence of Physico-Chemical Parameters on Biodegradation Efficacy (e.g., pH, Agitation, Carbon/Nitrogen Sources, Metal Ions, Salinity, Phenolic Compounds)

Several physico-chemical parameters significantly influence the efficiency of this compound biodegradation. Optimizing these conditions is crucial for maximizing decolorization rates. openbiotechnologyjournal.comresearchgate.net

pH: The optimal pH for this compound decolorization by white-rot fungi like Polyporus sp. S133 and Pleurotus ostreatus is typically acidic, around pH 4.0. researchgate.netscielo.brresearchgate.netscielo.br Bacterial strains can also degrade dyes across a wide pH range, with some showing efficiency in alkaline conditions. mdpi.com

Agitation: Agitation can significantly increase the decolorization of this compound in liquid effluents, likely by enhancing mass transfer between microbial cells and the medium. researchgate.netutm.my

Carbon/Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical for microbial growth and enzyme production, thus impacting decolorization. Glucose is a commonly used carbon source that can enhance laccase production and dye degradation. researchgate.netutm.mynih.gov Ammonium tartrate and yeast extract have also been identified as beneficial nitrogen sources. nih.govresearchgate.netutm.my The carbon-to-nitrogen (C:N) ratio can also influence the production of ligninolytic enzymes. scielo.br

Metal Ions: The presence of metal ions, often found in textile effluents, can influence decolorization. While some metal ions like Cu2+ can positively affect laccase production, others, such as Fe2+, have been observed to inhibit the decolorization of this compound by white-rot fungi. researchgate.netacademicjournals.orgjmb.or.kr

Salinity: High salt concentrations can impact microbial activity. However, some white-rot fungi, like Polyporus sp. S133, have demonstrated complete decolorization of this compound even under high-salt conditions. researchgate.net Certain bacterial strains also exhibit resistance to salinity. mdpi.com

Phenolic Compounds: The presence of phenolic compounds can inhibit decolorization at certain concentrations, although some, like protocatechuic acid, may not show inhibition. researchgate.net

Adsorption-Based Removal Technologies

Adsorption is a widely used and effective method for removing this compound from wastewater due to its simplicity, efficiency, and relatively low cost. This process involves the adherence of dye molecules onto the surface of an adsorbent material. openbiotechnologyjournal.comnih.govmdpi.com

Development and Evaluation of Novel Adsorbent Materials (e.g., Biomass-Derived Activated Carbons, Macroalgal Wastes)

The development of novel, cost-effective, and highly efficient adsorbent materials is a significant area of research for this compound removal. Biomass-derived activated carbons and macroalgal wastes are promising candidates. researchgate.netnih.govmdpi.commdpi.comnih.govresearchgate.nettecnoscientifica.comresearchgate.netdergipark.org.trresearchgate.netarts.ac.uk

Biomass-Derived Activated Carbons: Agricultural waste biomasses are increasingly explored as precursors for activated carbon due to their availability and low cost. nih.govmdpi.commdpi.comnih.govresearchgate.nettecnoscientifica.comresearchgate.netresearchgate.net Examples include:

Walnut Shell Biomass Activated Carbon (WSBAC): HNO3-treated Juglans nigra (walnut) shell biomass carbon has shown high efficiency (up to 98.24%) in removing Remazol this compound. mdpi.comnih.gov

Coconut Shell Activated Carbon: Activated carbon prepared from coconut shells has been effectively used for RBBR removal, with a maximum adsorption capacity of 35.09 mg/g. tecnoscientifica.com

Orange Peel Activated Carbon: Orange peel has been utilized as a precursor for activated carbon, demonstrating its potential for RBBR removal. researchgate.netresearchgate.net

Cellulose-Based Activated Carbon (CAC): A novel cellulose-based activated carbon synthesized from microcrystalline cellulose (B213188) and urea (B33335) showed a high maximum adsorption capacity of 653.19 mg/g for RBBR. researchgate.net

Teak Wood-Based Activated Carbon (TWAC): Optimized teak wood-based activated carbon demonstrated a maximum monolayer adsorption capacity of 337.55 mg/g for RBBR. researchgate.net

Pineapple Leaf Powder and Lime Peel Powder: These waste materials have shown promising removal percentages (over 90%) for RBBR. researchgate.net

Pomegranate Peel: Pomegranate peel has been found to be a suitable adsorbent for this compound, achieving 90.38% removal. nih.gov

Industrial Hemp: Unmodified industrial hemp has shown moderate but relevant sorption capacities for RBBR (2.44 mg/g). researchgate.net

Macroalgal Wastes: Macroalgae, such as Ulva lactuca and Codium fragile, and their carbonization products, have been evaluated as adsorbents for this compound. Carbonized adsorbents generally exhibit higher adsorption capacities than raw biomass. dergipark.org.tr

Adsorption Kinetics and Isotherm Modeling

Understanding the adsorption kinetics and isotherm modeling is crucial for designing efficient adsorption systems for this compound removal. These models describe the rate of adsorption and the equilibrium relationship between the adsorbate and adsorbent.

Adsorption Kinetics: For this compound, the adsorption process is frequently described by the pseudo-second-order kinetic model . This suggests that chemisorption is often the rate-limiting step, involving chemical bonding between the dye molecules and the adsorbent surface. nih.govmdpi.comnih.govresearchgate.nettecnoscientifica.comdergipark.org.trcapes.gov.brdost.gov.phrsc.org Intra-particle diffusion can also play a role in the adsorption mechanism. mdpi.comnih.govresearchgate.net

Isotherm Modeling: The Langmuir isotherm model is commonly found to be the most appropriate for describing the adsorption of this compound onto various adsorbents. utm.mynih.govmdpi.comnih.govresearchgate.nettecnoscientifica.comdergipark.org.trresearchgate.netcapes.gov.brdost.gov.phrsc.org The Langmuir model suggests a monolayer adsorption of dye molecules onto a homogeneous surface with a finite number of identical adsorption sites. mdpi.comnih.gov

For instance, walnut shell biomass activated carbon (WSBAC) showed a maximum monolayer adsorption capacity (qmax) of 54.38 mg g−1 for RBBR, with the Langmuir model providing a better fit to experimental data. mdpi.comnih.gov

Zinc oxide (ZnO) fine powder showed monomolecular adsorption capacities of 190 and 345 mg g−1 for RBBR, with the Langmuir model fitting the equilibrium data well. capes.gov.br

Coconut shell activated carbon also showed that RBBR adsorption was well described by the Langmuir model, with a maximum adsorption capacity of 35.09 mg/g. tecnoscientifica.com

Teak wood-based activated carbon exhibited a maximum monolayer adsorption capacity (Qm) of 337.55 mg/g, best described by the Langmuir model. researchgate.net

Table 1: Adsorption Capacities of Various Adsorbents for this compound

Adsorbent MaterialMaximum Adsorption Capacity (qmax)Isotherm ModelKinetic ModelReference
Walnut Shell Biomass Activated Carbon (WSBAC)54.38 mg g⁻¹LangmuirPseudo-second-order mdpi.comnih.gov
ZnO Fine Powder (Z075)190 mg g⁻¹Langmuir, D-RRitchie second-order capes.gov.br
ZnO Fine Powder (Z300)345 mg g⁻¹Langmuir, D-RRitchie second-order capes.gov.br
Coconut Shell Activated Carbon35.09 mg g⁻¹LangmuirPseudo-second-order tecnoscientifica.com
Pestalotiopsis sp. W15 (biosorption)0.17 mg/gLangmuirPseudo-second-order utm.my
Industrial Hemp2.44 mg/gElovich- researchgate.net
Cellulose-Based Activated Carbon (CAC)653.19 mg/g-- researchgate.net
Teak Wood-Based Activated Carbon (TWAC)337.55 mg/gLangmuirPolymath Mass Transfer researchgate.net
Carbonized Ulva lactuca macroalgae2.11 mg g⁻¹LangmuirPseudo-second-order dergipark.org.tr
Iron Oxide-Graphene Oxide Composite (for Coomassie this compound-250)14.31 ± 0.65 mg/gLangmuirPseudo-second-order dost.gov.ph

Table 2: Influence of Physico-Chemical Parameters on this compound Biodegradation

ParameterEffect on DecolorizationMicroorganism/Enzyme SystemReference
pH 4.0Best performancePolyporus sp. S133 researchgate.netresearchgate.net
pH 4.0Optimal for decolorizationPleurotus ostreatus extract scielo.brscielo.br
pH 5.0Optimum for RBBR by Pestalotiopsis sp. W15Pestalotiopsis sp. W15 utm.my
AgitationSignificantly increased decolorizationPolyporus sp. S133 researchgate.net
AgitationOptimum for RBBR by Pestalotiopsis sp. W15 (71.1%)Pestalotiopsis sp. W15 utm.my
GlucoseBetter decolorization performancePolyporus sp. S133 researchgate.net
Glucose (86.7%)Optimum for RBBR by Pestalotiopsis sp. W15Pestalotiopsis sp. W15 utm.my
Ammonium TartrateBetter decolorization performancePolyporus sp. S133 researchgate.net
Yeast Extract (91.9%)Optimum for RBBR by Pestalotiopsis sp. W15Pestalotiopsis sp. W15 utm.my
Fe2+Most inhibitingPolyporus sp. S133 researchgate.net
Cu2+Positive effect on laccase productionPleurotus ostreatus MR3 academicjournals.org
High SalinityComplete decolorization in 6 daysPolyporus sp. S133 researchgate.net
Phenolic Compounds (1 mM)Inhibited decolorization (except protocatechuic acid)Polyporus sp. S133 researchgate.net

Advanced Oxidation Processes (AOPs) for Dye Degradation

This compound (BBR), also known as Remazol this compound (RBBR) or Reactive Blue 19, is an anthraquinone (B42736) textile dye known for its complex aromatic structure and resistance to conventional treatments mdpi.comresearchgate.netmdpi.comnih.govresearchgate.netnih.govdaneshyari.comresearchgate.net. Its stability makes it a challenging pollutant to remove from wastewater mdpi.com. Traditional biological treatments are often ineffective for this compound, necessitating the application of AOPs for its degradation researchgate.net. Various AOPs, including the Fenton process, photodegradation, and ozonation, have shown promise in treating this persistent dye mdpi.com.

Photocatalytic Degradation Using Nanomaterials (e.g., Silver Nanoparticles, Copper-Zinc Oxide Nanoparticles)

Photocatalysis, a prominent AOP, leverages light energy to produce reactive oxygen species (ROS) that facilitate the breakdown of dyes into less harmful substances nih.gov. Nanomaterials play a pivotal role in enhancing the efficiency of these processes.

Silver Nanoparticles (Ag NPs): Green-synthesized organometallic silver nanoparticles (OMAgNs), derived from C. intybus plant extracts, have demonstrated photocatalytic activity in degrading this compound under sunlight. This method achieved a rapid reduction in dye absorption, with a 52.74% decrease at 555 nm within 5 minutes nih.govmdpi.com. Similarly, silver nanoparticles synthesized using a methanolic extract of Chlorella vulgaris exhibited a high degradation efficiency of 90.6% for this compound under visible light after 90 minutes, with an apparent rate constant of 0.04402 min⁻¹ bohrium.comresearchgate.netnih.gov. Another study reported a remarkable 97.84% degradation of 600 ppm Remazol this compound using AgNPs synthesized from Plumeria rubra water extract with UV irradiation at pH 4 over 60 minutes researchgate.net. The photocatalytic degradation of Brilliant Blue (E133) by K₂S₂O₈ and NaBH₄ activated by AgNPs showed complete removal after 25 minutes at pH 3.5, with degradation efficiencies ranging from 90% at pH 3.5 to 93% at pH 5.5, and lower efficiencies at higher pH values (55% at pH 8.5 and 45% at pH 10.5) acs.org.

Copper-Zinc Oxide Nanoparticles (Cu–ZnO NPs): Green-synthesized Cu–ZnO NPs, when used in conjunction with the Fenton reagent, achieved 96% photodegradation of Coomassie this compound-250 in 60 minutes under neutral conditions rsc.orgnih.gov. While pristine ZnO NPs alone showed an adsorption capacity of 48 mg g⁻¹ for the dye, their photocatalytic degradation efficiency without the Fenton reagent was 65% in 105 minutes, with a rate constant of 0.001 min⁻¹ rsc.orgnih.gov. Copper doping in the ZnO lattice is known to reduce the band gap and minimize charge recombination, thereby enhancing photocatalytic capabilities rsc.orgiwaponline.com. Beyond Cu–ZnO, ZnS@ZnO nanocomposites have demonstrated exceptional efficacy, achieving 100% degradation of Brilliant Blue dye within 60 minutes kashanu.ac.ir. Other metal oxide nanoparticles, such as CuO, NiO, Fe₂O₃, TiO₂, and ZnS, are also being explored for their photocatalytic potential, often in hybrid forms with ZnO to improve their characteristics jwent.netjwent.net.

Table 1: Degradation Efficiencies of this compound using Photocatalytic Nanomaterials

Nanomaterial TypeCatalyst/SystemDegradation EfficiencyTimeConditionsSource
Silver Nanoparticles (AgNPs)Green synthesized OMAgNs (C. intybus extract) + Sunlight52.74% decrease in absorbance at 555 nm5 minSunlight irradiation nih.govmdpi.com
Silver Nanoparticles (AgNPs)Ag NPs (Chlorella vulgaris extract) + Visible light90.6%90 minHighest tested catalyst dosage bohrium.comresearchgate.netnih.gov
Silver Nanoparticles (AgNPs)AgNPs (Plumeria rubra extract) + UV light97.84% ± 1.09%60 minpH 4, 10 mL AgNPs, 600 ppm RBBR researchgate.net
Silver Nanoparticles (AgNPs)AgNPs + K₂S₂O₈ / NaBH₄ + UV90% (pH 3.5) to 93% (pH 5.5)25 min (pH 3.5 for complete removal)pH 3.5 - 10.5 acs.org
Copper-Zinc Oxide NanoparticlesCu–ZnO NPs + Fenton reagent96%60 minNeutral conditions rsc.orgnih.gov
Zinc Oxide NanoparticlesPristine ZnO NPs65%105 minWithout Fenton reagent nih.gov
Zinc Sulfide/Zinc Oxide NanocompositeZnS@ZnO nanocomposite100%60 min- kashanu.ac.ir

Ozonation Processes and Catalytic Ozonation

Ozonation is a highly effective AOP for the decolorization and degradation of this compound researchgate.netresearchgate.net. Ozone (O₃) and hydroxyl radicals (•OH) are powerful oxidants, with oxidation potentials of 2.07 V and 2.80 V, respectively . Ozonation can achieve rapid and substantial decolorization of this compound in aqueous solutions, often exceeding 90% under optimized conditions . The efficiency of ozonation is influenced by various operational parameters, including initial dye concentration, ozone dose, contact time, and pH .

For Remazol this compound (RBBR), combining ultrasonic irradiation (US) with ozonation (US+O₃) significantly enhances decolorization rates. Apparent first-order rate constants increased by 35% to 204% when compared to ozonation alone, depending on the ultrasonic power input researchgate.net. Ultrasound can act as a catalyst in ozonation, particularly at lower pH values where sole ozonation might be less effective researchgate.net. The degradation mechanism during ultrasound-enhanced ozonation primarily proceeds via the hydroxyl radical pathway researchgate.net. While ozonation excels at decolorization, it may not always achieve complete mineralization, as indicated by total organic carbon (TOC) measurements researchgate.netnih.gov. For instance, studies on Brilliant Blue ozonation showed high decolorization but only partial TOC removal, suggesting incomplete degradation of the organic compounds researchgate.netnih.gov.

Table 2: Kinetic Parameters for this compound Degradation via AOPs

AOP SystemCatalyst/OxidantRate Constant (k)ConditionsSource
UV/H₂O₂/TiP-CDTiP-CD (Titanium(IV)-doped carbon dot)0.0330 min⁻¹ (pseudo-first-order)T = 25 °C, pH = 7, 3.0 mM H₂O₂ mdpi.comnih.govresearchgate.net
UV/S₂O₈²⁻/TiP-CDTiP-CD (Titanium(IV)-doped carbon dot)0.0345 min⁻¹ (pseudo-first-order)T = 25 °C, pH = 7, 1.02 mM S₂O₈²⁻ mdpi.comnih.govresearchgate.net
UV/H₂O₂H₂O₂0.0095 min⁻¹ (pseudo-first-order)pH 6.67 (Sonication alone) dergipark.org.tr
Hypochlorite (B82951) OxidationHOCl22.0 ± 1.2 M⁻¹ s⁻¹ (second-order)- ajol.info
Hypochlorite OxidationOCl⁻1.2 ± 0.2 M⁻¹ s⁻¹ (second-order)- ajol.info
Chlorine Dioxide OxidationClO₂30.2 ± 0.2 M⁻¹ s⁻¹ (pH 7.0)pH 7.0, 8.0, 9.0
Chlorine Dioxide OxidationClO₂42.5 ± 0.8 M⁻¹ s⁻¹ (pH 8.0)pH 7.0, 8.0, 9.0
Chlorine Dioxide OxidationClO₂117.9 ± 0.8 M⁻¹ s⁻¹ (pH 9.0)pH 7.0, 8.0, 9.0

Mechanistic Insights into Oxidative Degradation Pathways

The degradation of this compound by AOPs primarily involves the attack of highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) mdpi.com. In UV/H₂O₂ and UV/S₂O₈²⁻ AOPs, these radicals are generated and act as the primary oxidants mdpi.com. For instance, in the Fe(III)/H₂O₂ system, the degradation of Reactive Brilliant Blue (KN-R) is predominantly attributed to the attack of hydroxyl radicals atlantis-press.com.

The oxidation of this compound by hypochlorite (OCl⁻) and hypochlorous acid (HOCl) proceeds through two competitive reaction pathways ajol.info. The reaction facilitated by HOCl is significantly faster, with a second-order rate constant (k₂) of 22.0 ± 1.2 M⁻¹ s⁻¹, compared to the reaction with OCl⁻, which has a rate constant (k₁) of 1.2 ± 0.2 M⁻¹ s⁻¹ ajol.info. The rate-determining steps in these reactions involve the formation of activated complexes between the dye molecule and either HOCl or OCl⁻ . Identified oxidation products from hypochlorite treatment include 4-(4-ethoxyphenylamino)benzoic acid, 3-[(ethyl-hydroxyamino)methyl]benzene sulfonic acid, and 6'-chloro-5'-hydroxy-bicyclohexylidene-2,5,2'-triene-4,4'-dione ajol.info.

Ozonation of Brilliant Blue can occur through two distinct pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals . Molecular ozone is a more selective oxidant, targeting double bonds, activated aromatic rings, functional groups, and amines, while hydroxyl radicals react rapidly and non-selectively with a wide range of dissolved compounds . The predominant oxidation pathway during ozonation is influenced by the pH of the medium . During ozonation, the initial attack by hydroxyl radicals often targets the imino moieties of the dye molecule, leading to the formation of various by-products researchgate.netnih.gov. It is crucial to identify these degradation by-products, as some can exhibit higher ecotoxicity or be more hazardous than the original dye molecule researchgate.netnih.gov.

Investigation of Biological Effects and Interactions in Model Systems

In Vitro Studies on Cellular Components and Biochemical Processes

In vitro research has explored how Brilliant Blue R interacts with cellular components and influences biochemical processes, largely in the context of its utility as an analytical tool.

While some Brilliant Blue dyes, such as FD&C Blue No. 1 (Brilliant Blue FCF), have been linked to the modulation of intracellular enzymes, specifically protein tyrosine phosphatases (PTPases), direct evidence for this compound exhibiting such inhibitory effects is not consistently reported in the literature wikipedia.orgnih.gov. FD&C Blue No. 1 has been shown to inhibit PTP1B function with an IC50 of 91 μM, with other PTPases like TC-PTP and YPTP1 being less sensitive (IC50 > 120 μM) wikipedia.orgnih.gov. PTPases are crucial regulators of cellular phosphorylation levels, working in conjunction with protein tyrosine kinases to maintain cellular function wikipedia.orgnih.govnih.gov.

In the context of this compound, its primary interaction with enzymes is often indirect, serving as a stain in analytical procedures involving enzyme studies. For instance, Coomassie this compound-250 is routinely used to stain proteins following techniques like SDS-PAGE, which are integral to analyzing protein expression and activity, including that of PTPs arvojournals.orgmolbiolcell.orgembopress.orgoup.com. This application facilitates the visualization of protein bands, ensuring equal loading in experiments investigating enzyme activity or the effects of enzyme inhibitors arvojournals.orgoup.com.

Similar to its interaction with PTPases, direct evidence for this compound's modulation or inhibition of cellular respiration and metabolic pathways is not widely documented. Studies often refer to the broader category of "Brilliant Blue dyes" or specifically to FD&C Blue No. 1, which has been suggested to inhibit mitochondrial respiration in vitro wikipedia.orgnih.gov.

Cellular respiration is a fundamental metabolic pathway where cells generate adenosine (B11128) triphosphate (ATP) by breaking down nutrients, primarily occurring in the mitochondria of eukaryotic cells nih.gov. This complex process involves glycolysis, the Krebs cycle, and oxidative phosphorylation, relying on coenzymes such as NADH and FADH2 nih.gov. While this compound is not directly implicated as a modulator of these pathways, it is utilized as a staining agent in experiments that assess protein components of mitochondrial complexes and cellular respiration. This analytical application allows researchers to quantify protein levels in studies investigating metabolic adjustments and mitochondrial function.

This compound is a well-established dye in microscopy and protein analysis wikipedia.orgnih.gov. While Brilliant Blue G (BBG), a related dye, has been specifically noted for visualizing intracellular organelles in hepatocytes and fibroblast cell cultures under light microscopy, the broader class of Coomassie Brilliant Blue dyes, including this compound, is extensively employed for protein staining in various analytical techniques, including those used in microscopy wikipedia.orgnih.gov. The ability of these dyes to bind to proteins facilitates their visualization within cellular contexts, although their use for specific organelle staining might be less targeted compared to specialized fluorescent probes.

Modulation of Cellular Respiration and Metabolic Pathways

Protein Aggregation Dynamics Induced by this compound

This compound, as a member of the Coomassie Brilliant Blue family, significantly influences protein aggregation, a phenomenon with implications for protein stability and function.

Coomassie Brilliant Blue (CBB), which encompasses this compound (CBB R-250), is known for its specific binding to proteins. This interaction is driven by a combination of van der Waals forces and electrostatic interactions. The formation of a protein-dye complex stabilizes the negatively charged anionic form of the dye, leading to the characteristic blue color. Research indicates that the number of this compound molecules bound to each protein molecule is roughly proportional to the protein's positive charges, with approximately 1.5 to 3 dye molecules binding per positive charge.

Intriguingly, CBB has been observed to act as both a chemical chaperone and an inducer of protein aggregation. Studies on alpha-synuclein, a protein implicated in neurodegenerative disorders, have shown that both CBB G-250 and CBB R-250 can induce nonconventional self-assembly. Specifically, this compound has been found to induce clear fibrillization of alpha-synuclein, alongside granular structures, in contrast to the worm-like aggregates induced by CBB G-250. Furthermore, investigations into hen egg white lysozyme (B549824) (HEWL) have demonstrated that this compound can induce protein aggregation at physiological pH and temperature, leading to the formation of coiled-coil structures. This aggregation process involves both hydrophobic and electrostatic forces, and the resulting aggregated samples exhibit structural alterations, as evidenced by the loss of their circular dichroism (CD) signals.

The kinetics and structural alterations of protein aggregation induced by this compound are influenced by various environmental and chemical factors. General protein aggregation is known to be sensitive to solution conditions such as pH, temperature, ionic strength, and shear forces. Partial unfolding of proteins, often triggered by environmental stressors like temperature, increases their susceptibility to aggregation. Unfolded protein monomers can then associate through hydrophobic interactions and hydrogen bonding, although electrostatic repulsions can mitigate non-native intermolecular contacts. The initial nucleation phase, which involves structural reorganization into beta-sheet-rich aggregates, is typically the rate-limiting step.

Table 1: Chemical Compounds and PubChem CIDs

Compound NamePubChem CID
This compound61365
ATP (Adenosine Triphosphate)5957
NADH (Nicotinamide Adenine Dinucleotide)439153
FADH2 (Flavin Adenine Dinucleotide, reduced)446013
Sodium Chloride5234
Ammonium Sulfate (B86663)25516
Methanol (B129727)887
Ethanol (B145695)702
2-Propanol3776
FD&C Blue No. 1 (Brilliant Blue FCF)19700

Table 2: Proteins Mentioned

Protein NameClassification/Role
Protein Tyrosine Phosphatase 1B (PTP1B)Intracellular enzyme, negative regulator of insulin (B600854) signaling
T-cell Protein Tyrosine Phosphatase (TC-PTP)Intracellular enzyme
YPTP1Intracellular enzyme
Alpha-synucleinProtein implicated in neurodegenerative disorders, prone to aggregation
Hen Egg White Lysozyme (HEWL)Model protein, known to form aggregates

Molecular Mechanisms of Dye-Induced Protein Aggregation

In Vitro and In Vivo Model System Applications for Biological Studies (Non-Human Organisms)

Research into this compound (BBR) has leveraged diverse non-human model systems to elucidate its biological interactions, particularly concerning its environmental fate and impact on microbial communities. These studies are critical for understanding the broader ecological implications of BBR and its potential influence on biological systems.

Phytotoxicity Studies on Plant Models

Phytotoxicity studies evaluate the adverse effects of chemical compounds on plant growth, development, and physiological processes. This compound, when present in aquatic environments, can impede sunlight penetration, thereby potentially inhibiting the growth of aquatic plants and disrupting the ecosystem's oxygen balance arabjchem.org.

Studies on Lemna minor (common duckweed) have shown that while the plant can grow in media containing this compound, its phytoremediation efficiency can be influenced by dye concentration and the presence of growth stimulants. For instance, the addition of 1 mg/L triacontanol, a fatty alcohol hormone, to cultures containing 2.5 mg/L initial this compound significantly stimulated duckweed growth, resulting in an increased frond number and enhanced dye removal nih.govresearchgate.net. However, increasing the dye concentration from 2.5 mg/L to 10 mg/L was observed to decrease the phytoremediation rate, suggesting a concentration-dependent toxicity effect on the plants researchgate.net.

Plant ModelThis compound Concentration (mg/L)Triacontanol Concentration (mg/L)Observed Effect on Plant Growth (Frond Number)Dye Removal Efficiency (%)
Lemna minor2.5187 ± 1.559.6
Lemna minor101Decreased growth compared to 2.5 mg/LDecreased removal compared to 2.5 mg/L

Further investigations using Pistia sp. (water lettuce) demonstrated its considerable capacity for degrading Remazol this compound (RBBR), achieving a decolorization efficiency of 93.4%. Despite this, the dye was found to accumulate within the plant cells, and exposure to RBBR affected the plant's metabolic processes, leading to disruptions in cellular enzymes and a reduction in nutrient uptake at elevated dye concentrations ikm.org.my.

The toxicity of this compound and its degradation products has also been assessed. Phytotoxicity tests conducted on Phaseolus vulgaris (green grams) revealed that untreated Remazol this compound significantly impaired seed germination, as well as the length of both plumule and radicle. In contrast, the metabolites resulting from the laccase-mediated degradation of the dye exhibited reduced toxicity, indicating that biodegradation processes can yield less harmful byproducts chemijournal.com. Similarly, intermediates formed during the degradation of Remazol this compound by Fe₃O₄@PDA nanoparticles were proven to be non-toxic to green grams, further supporting the potential for detoxification through degradation pathways acs.org.

Investigations in Simplified Microbiota Models (e.g., Gut Microbiota Structure and Function)

This compound, particularly its variant Brilliant Blue FCF (E-133), is a widely used food dye that is not absorbed or metabolized by the human body, leading to substantial exposure of the gut microbiota, with approximately 96% of the ingested amount being excreted in feces oup.comresearchgate.netnih.gov. This highlights the importance of understanding its interactions with the complex microbial communities in the gut.

A notable study utilized the Simplified Human Microbiota Model (SIHUMIx) in a three-stage in vitro cultivation system (stabilization, exposure, and recovery) to investigate the effects of Brilliant Blue FCF oup.comresearchgate.netnih.gov. The SIHUMIx model is composed of eight defined bacterial species: Anaerostipes caccae, Bacteroides thetaiotaomicron, Bifidobacterium longum, Blautia producta, Clostridium butyricum, Erysipelatoclostridium ramosum, Escherichia coli K-12, and Lactobacillus plantarum frontiersin.org.

Exposure to Brilliant Blue FCF induced significant alterations in the microbial composition of SIHUMIx. Specifically, there was an observed increase in the relative abundance of Bacteroides thetaiotaomicron, while beneficial species such as Bifidobacterium longum and Clostridium butyricum experienced a decrease in their relative abundance oup.comresearchgate.netnih.gov. A high-throughput screening study further quantified these changes, reporting a log2 fold change of -0.7 for Clostridium butyricum and -0.5 for Lactobacillus plantarum upon exposure to Brilliant Blue FCF frontiersin.org.

Microbial Species in SIHUMIxEffect of Brilliant Blue FCF Exposure (Relative Abundance)Log2 Fold Change (where available)
Bacteroides thetaiotaomicronIncreasedNot specified
Bifidobacterium longumDecreasedNot specified
Clostridium butyricumDecreased-0.7 frontiersin.org
Lactobacillus plantarumDecreased-0.5 frontiersin.org
Anaerostipes caccaeNot specifiedNot specified
Blautia productaNot specifiedNot specified
Erysipelatoclostridium ramosumNot specifiedNot specified
Escherichia coli K-12Not specifiedNot specified

Beyond compositional changes, Brilliant Blue FCF also impacted the functional profiles of the microbiota. Investigations revealed a reduction in protein abundance associated with energy metabolism and a decrease in key metabolic end products, notably lactate (B86563) and butyrate (B1204436) oup.comresearchgate.netnih.gov. These short-chain fatty acids (SCFAs) are crucial markers of bacterial energy metabolism, and their reduced concentrations, along with propionate, indicate potential stress effects on the SIHUMIx community oup.comnih.gov. Disturbances were also observed in various metabolic pathways linked to energy production, stress response, and amino acid metabolism, with some of these effects occurring independently of changes in bacterial abundance oup.comresearchgate.netnih.gov. Crucially, these functional and structural changes persisted into the recovery phase of the experiment, suggesting that the microbiota did not fully revert to its pre-exposure state, indicating a lasting impact of Brilliant Blue FCF on gut microbiota structure and function oup.comresearchgate.netnih.gov.

Analytical and Spectroscopic Characterization in Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantification of Brilliant Blue R and for studying its interactions within solutions. The dye exhibits characteristic absorption maxima that are sensitive to its environment and concentration. In water, this compound typically shows a maximum absorption at approximately 630 nm. nih.gov When dissolved in ethanol (B145695), its maximum absorbance can be observed in the range of 586-592 nm.

UV-Vis spectroscopy is extensively used to monitor the degradation of this compound in various processes, such as photocatalytic degradation. For instance, in studies involving the photodegradation of this compound using organometallic silver nanoparticles, the dye's absorption spectrum displayed multiple peaks at 220 nm, 261 nm, 309 nm, and 555 nm. The reduction in the absorbance at these wavelengths over time confirms the degradation of the dye. nih.gov Similarly, UV-Vis spectrophotometry is employed to determine the concentration of this compound solutions, with calibration graphs often showing high linearity (e.g., R² = 0.9993 for BBR in the concentration range of 0.5–50 mg/L with a maximum wavelength at 586 nm). nih.gov

Table 1: Reported UV-Vis Absorption Maxima of this compound

SolventWavelength (nm)Reference
Water~630 nih.gov
Ethanol586-592
Aqueous Solution (Photodegradation Study)220, 261, 309, 555 nih.gov
Aqueous Solution (Adsorption Study)586 nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure Elucidation and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for understanding its molecular structure. It is also utilized to observe changes in these functional groups when the dye interacts with other materials, such as adsorbents or nanoparticles.

FTIR analysis can confirm the binding of this compound to the surface of an adsorbent by comparing the spectra before and after the adsorption process. scholarsresearchlibrary.com For instance, in studies involving the photocatalytic degradation of this compound using silver nanoparticles, FTIR spectroscopy has been used to reveal the capping functional groups on the nanoparticles and confirm the involvement of biological extracts in their synthesis. researchgate.netbohrium.com Specific vibrational bands in the FTIR spectrum provide insights into the chemical bonds and molecular architecture of the dye. For related dyes, characteristic bands such as those corresponding to C-H out-of-plane deformation of benzene (B151609) rings (700-800 cm⁻¹) and antisymmetric and symmetric S-O vibrations (1280 cm⁻¹ and 1060 cm⁻¹) have been identified, confirming the presence of active functional groups. jmaterenvironsci.com

Electron Microscopy Techniques (e.g., Scanning Electron Microscopy (SEM)) for Morphological Characterization

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are employed to visualize the surface morphology and microstructure of materials associated with this compound, such as adsorbents or nanoparticles used in its removal or degradation. SEM provides high-resolution images that reveal details about particle shape, size, and surface texture.

In research on the photocatalytic degradation of this compound, SEM has been used to display the irregular morphology and agglomeration of silver nanoparticles after calcination. researchgate.netbohrium.com Similarly, when organometallic silver nanoparticles are synthesized for this compound photodegradation, SEM analysis reveals different shapes depending on the extracts used in their preparation. nih.gov Beyond nanoparticles, SEM is routinely used to characterize the morphology of various adsorbents, such as pomegranate peel and iron oxide-graphene oxide composites, which are investigated for their efficacy in removing Coomassie this compound-250 from aqueous solutions. nih.govmdpi.comdost.gov.ph

X-ray Diffraction (XRD) for Crystalline Structure and Nanoparticle Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure, phase composition, and average crystallite size of materials. For this compound research, XRD is often applied to nanoparticles and adsorbent materials that interact with the dye.

Studies on the photocatalytic degradation of this compound using silver nanoparticles have utilized XRD to show the crystalline nature of the products, identifying phases like Ag₂O and Ag, and determining changes in their average crystalline size before and after calcination. researchgate.netbohrium.com XRD analysis also confirms the crystallinity of nanostructures. nih.gov For adsorbent materials, such as iron oxide-graphene oxide composites used for Coomassie this compound-250 removal, XRD analysis helps confirm the identity of the synthesized materials and their crystalline characteristics. dost.gov.ph In the context of dye adsorption by calcined layered double hydroxides (CLDH), XRD patterns can indicate the destruction of the original layered structure and the formation of mixed oxide peaks after calcination, as well as the mechanism of dye retention, whether by adsorption or intercalation. jmaterenvironsci.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in weight of a sample as a function of temperature or time. It is invaluable for assessing the thermal stability of this compound and related materials, as well as for determining their compositional assessment, including the presence of organic or inorganic components.

In the context of this compound degradation studies, TGA has been employed to confirm the involvement of metabolites in the organic coating of silver nanoparticles. researchgate.netbohrium.com TGA can also reveal differences in the organic content of nanoparticles before and after calcination, providing insights into their thermal treatment effects. bohrium.com For adsorbent materials designed to remove Coomassie this compound-250, TGA thermograms are used to study their thermal stabilities. For example, some crosslinked ionic liquid composites used for dye removal showed thermal degradation starting above 300 °C, indicating the high thermal stability of the ionic liquid components. mdpi.com Weight losses observed at lower temperatures (e.g., below 200 °C) are typically attributed to the removal of adsorbed water molecules, highlighting the hydrophilic nature of the materials. mdpi.com

Table 2: Representative TGA Findings for Materials in this compound Research

Material TypeObservationTemperature RangeReference
Crosslinked Ionic Liquid CompositesThermal degradation onset>300 °C mdpi.com
Walnut Shell Biomass Activated Carbon35.27% carbonaceous residue remainingUp to 1066.36 K mdpi.com
Silver NanoparticlesConfirmation of organic coating/metabolites- researchgate.netbohrium.com

Zeta Potential Measurements for Surface Charge Characterization in Colloidal Systems

Zeta potential measurement is a key technique for characterizing the surface charge of particles in colloidal dispersions, providing insights into their stability and interaction mechanisms. This is particularly relevant when this compound interacts with nanoparticles or adsorbent materials in aqueous environments.

In studies focusing on the photodegradation of this compound using organometallic silver nanoparticles, zeta potential measurements are used to determine the stability of the prepared nanostructures in colloidal dispersions. Higher negative zeta potential values generally indicate greater stability of the particles in solution due to increased electrostatic repulsion between them. For instance, methanol-prepared organometallic silver nanoparticles (M-OMAgNs) exhibited a zeta potential of -37.3 mV, indicating higher stability compared to other preparations like A-OMAgNs (-27.6 mV) and MH-OMAgNs (-28.6 mV). This higher stability was attributed to a greater amount of hydrophilic and negatively charged compounds capping the surface of M-OMAgNs. nih.gov

Zeta potential measurements are also crucial for understanding the adsorption mechanisms of this compound onto various materials. For example, when pomegranate peel is used as an adsorbent for this compound, its zeta potential value changes from -18.4 mV to -19.5 mV after adsorption, suggesting an increase in the negative charge on the surface and indicating that this compound has bound to the surface, affecting its charge. nih.gov Similarly, materials with high positive surface charges, as confirmed by zeta potential values (e.g., 9.47, 21.93, and 33.62 mV for different crosslinked poly ionic liquid composites), demonstrate a strong capability to agglutinate anionic dyes like Coomassie this compound-250, making them effective adsorbents. mdpi.com

Table 3: Zeta Potential Values of Materials in this compound Research

Material TypeZeta Potential (mV)Observation/ImplicationReference
M-OMAgNs (for BBR photodegradation)-37.3Highest stability in solution nih.gov
Pomegranate Peel (before BBR adsorption)-18.4 (± 8.73)Adsorbent surface charge nih.gov
Pomegranate Peel (after BBR adsorption)-19.5 (± 59.5)Increased negative charge, BBR binding nih.gov
Crosslinked Poly Ionic Liquid Composites9.47, 21.93, 33.62High positive charge, capability to agglutinate anionic dyes mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Derivatizations for Advanced Research Probes

The utility of Brilliant Blue R as a fundamental protein stain provides a strong foundation for the development of novel derivatizations. Current research frequently seeks to enhance the sensitivity, specificity, and versatility of detection probes in biological systems. While this compound is effective for general protein staining, its derivatization could lead to probes with tailored functionalities. For instance, the covalent linkage of dyes to biological molecules, as seen with Amylose-Remazol this compound (a related compound) for creating specific probes, exemplifies a pathway for such advancements. scbt.com The overarching goal in probe development is to overcome limitations of existing methods, such as sensitivity or interference with downstream analytical techniques like protein sequencing. acs.org Future research could focus on modifying the this compound scaffold to:

Improve Sensitivity and Lower Detection Limits: By introducing moieties that enhance its interaction with target molecules or enable alternative, more sensitive detection methods (e.g., fluorescence or chemiluminescence, which are often more sensitive than absorbance-based detection). acs.org

Enhance Specificity: Designing derivatives that selectively bind to particular protein types, post-translational modifications, or even non-protein biomolecules, moving beyond its general protein-binding characteristic.

Facilitate Multi-Modal Detection: Creating probes that allow for detection via multiple techniques, such as combining chromogenic properties with fluorescent or magnetic resonance capabilities for diverse research applications.

Enable "Click Chemistry" or Bioorthogonal Labeling: Incorporating functional groups into this compound that allow for its attachment to biomolecules in a highly specific and efficient manner within complex biological environments, opening avenues for real-time tracking or targeted visualization.

The exploration of such derivatizations aims to transform this compound from a general stain into a more sophisticated and versatile tool for advanced molecular and cellular research.

Integration with High-Throughput Screening Methodologies in Biochemical Assays

High-throughput screening (HTS) is a critical methodology in modern biotechnology research, enabling the rapid evaluation of a vast number of compounds for their biological or biochemical activity. patsnap.com Biochemical assays are central to HTS, providing quantitative measurements of interactions between small molecules and biological targets like enzymes or receptors. patsnap.com this compound's established role in the Bradford assay for protein quantification makes it inherently relevant to biochemical assays. mpbio.comabcam.com

Future research directions involve:

Miniaturization and Automation of Existing Assays: Adapting this compound-based protein quantification and gel staining protocols to microplate formats compatible with robotic liquid handling systems, thereby increasing throughput and reducing reagent consumption. This would allow for rapid assessment of protein concentrations or expression levels across numerous samples.

Development of Novel HTS-Compatible Assays: Exploring new biochemical assays where the chromogenic properties of this compound, or its derivatized forms, can be leveraged to monitor enzymatic reactions, protein-ligand binding, or other biochemical processes in a high-throughput manner. For example, if a reaction produces or consumes a protein that can be detected by this compound, it could serve as an indirect readout.

Integration with Advanced Detection Platforms: While traditional this compound detection relies on absorbance, future work could investigate its use with more advanced HTS detection technologies if suitable derivatizations are developed. Biochemical assays in HTS often utilize optical methods such as absorbance, fluorescence, or luminescence. patsnap.comsci-hub.se If this compound derivatives could incorporate fluorescent properties, they would be directly compatible with widely used fluorescence-based HTS platforms.

The integration of this compound into HTS methodologies would significantly accelerate research requiring rapid protein analysis or the screening of compounds affecting protein-related processes.

Computational Modeling and Simulation of this compound Interactions with Biological Macromolecules and Environmental Systems

Computational modeling and simulation are powerful tools for understanding complex biological systems and molecular interactions, from the molecular to the ecosystem level. wisc.eduunl.edunih.gov Applying these in silico approaches to this compound offers significant avenues for future research:

Modeling Interactions with Biological Macromolecules:

Protein Binding Mechanisms: Computational models, such as molecular docking and molecular dynamics simulations, can elucidate the precise molecular interactions between this compound and various proteins. This could provide a deeper understanding of why it binds to proteins in the Bradford assay and during gel staining, identifying key amino acid residues involved and the nature of the binding forces. This knowledge could then inform the design of more specific or higher-affinity protein stains.

Predicting Novel Binding Partners: Simulations could be used to screen potential binding interactions with other biological macromolecules (e.g., nucleic acids, lipids beyond simple detection) to discover new applications or off-target effects.

Modeling Interactions with Environmental Systems:

Adsorption Mechanisms and Optimization: this compound, or related reactive dyes like Remazol this compound (RBBR), are environmental concerns due to their presence in wastewater. mdpi.com Computational modeling can simulate the adsorption of these dyes onto various adsorbent materials, helping to understand the underlying mechanisms (e.g., electrostatic interactions, hydrogen bonding, hydrophobic effects). mdpi.comroyalsocietypublishing.org This can aid in predicting adsorption capacities and optimizing parameters for efficient dye removal from aqueous solutions. mdpi.comnih.govtandfonline.com

Environmental Fate and Transport: Simulations can predict the behavior of this compound in different environmental matrices, including its degradation pathways, mobility in soil and water, and potential interactions with microorganisms. This can contribute to environmental risk assessment and the development of bioremediation strategies.

Table 1: Representative Adsorption Parameters for Remazol this compound onto Walnut Shell Biomass Activated Carbon mdpi.com

ParameterValue
Optimum pH for Decolorization1.5
Adsorbent Dosage for Max Efficiency7 g L⁻¹
Particle Size for Max Efficiency64 µm
Maximum Decolorization Efficiency98.24%
Maximum Monolayer Adsorption Capacity (qmax)54.38 mg g⁻¹ (at 301 K)

Computational models can be used to predict binding constants and thermodynamic parameters for interactions, as demonstrated in studies with related dyes and surfactants. royalsocietypublishing.org This predictive capability is crucial for designing more effective adsorbents or understanding the dye's behavior in complex environmental mixtures.

Exploration of Novel Biological Systems and Biomedical Research Applications (Non-Clinical)

While this compound is well-established in fundamental protein analysis, its unique properties lend themselves to exploration in novel biological systems and non-clinical biomedical research applications beyond its traditional uses. Current non-clinical applications include the detection of lipids in thin-layer chromatography and the determination of the critical micelle concentration (CMC) of detergents. mpbio.com

Future research could investigate:

Advanced Microscopy and Imaging Probes: Developing this compound derivatives as specific stains or probes for advanced microscopy techniques (e.g., super-resolution microscopy, live-cell imaging) to visualize specific cellular structures or organelles in research settings. This would require modifications to enhance photostability or introduce fluorescence.

Biosensor Development: Utilizing this compound's protein-binding characteristics as the basis for novel biosensors. For instance, a sensor could be designed where the binding of a target protein induces a detectable change in the dye's absorbance or fluorescence, enabling the quantification of specific proteins in research samples.

Study of Cellular Processes: Exploring its potential to interact with and report on specific cellular processes, such as protein aggregation, enzyme activity in situ, or membrane integrity, in non-clinical cell culture or tissue models.

Environmental Sensing and Tracking: Beyond wastewater treatment, this compound could be explored as a model compound or a component of sensors for tracking proteinaceous pollutants or understanding protein-surface interactions in environmental research. Its colorimetric nature could be advantageous for visual detection in certain research contexts.

Material Science Applications in Biological Contexts: Investigating the incorporation of this compound into biomaterials for research purposes, such as scaffolds for tissue engineering studies (non-clinical) where protein distribution or cellular interactions need to be visualized.

These avenues aim to broaden the scientific utility of this compound, leveraging its fundamental chemical properties to address new questions in biological and biomedical research, strictly within non-clinical contexts.

Q & A

Basic Research Questions

Q. What experimental factors critically influence the adsorption efficiency of Brilliant Blue R (BBR) in aqueous solutions?

  • Methodological Answer : Key factors include pH, initial dye concentration, adsorbent dosage, contact time, temperature, and agitation speed. For example, adsorption efficiency often peaks at acidic pH (3–5) due to electrostatic interactions between the anionic BBR and positively charged adsorbent surfaces. Batch experiments using Amberlite XAD-4/Agaricus campestris composites demonstrated pH 3–5 as optimal . Experimental design should include controlled variation of these parameters using standardized protocols (e.g., UV-Vis spectroscopy for concentration measurement).

Q. How do researchers characterize the structural and morphological properties of BBR adsorbents?

  • Methodological Answer : Techniques include:

  • Scanning Electron Microscopy (SEM) : To analyze surface morphology and pore structure.
  • Energy-Dispersive X-ray Spectroscopy (EDS) : For elemental composition of adsorbents pre- and post-adsorption.
  • FTIR Spectroscopy : To identify functional groups involved in BBR binding (e.g., hydroxyl, carboxyl groups).
    Example: SEM/EDS confirmed successful immobilization of A. campestris on Amberlite XAD-4, with increased surface roughness enhancing adsorption capacity .

Q. What statistical tools are essential for preliminary screening of influential variables in BBR adsorption studies?

  • Methodological Answer : Plackett-Burman Design (PBD) is widely used to identify critical variables. For instance, PBD reduced seven variables to four (adsorbent dosage, contact time, dye concentration, sample volume) with >90% confidence, optimizing subsequent response surface methodology (RSM) . Software like Design-Expert 7.0 facilitates factorial analysis and minimizes experimental runs.

Advanced Research Questions

Q. How can response surface methodology (RSM) resolve conflicting data on optimal adsorption conditions for BBR across studies?

  • Methodological Answer : Conflicting data often arise from differing adsorbent materials or environmental conditions. RSM with central composite design (CCD) models nonlinear interactions between variables. For example, CCD identified 0.38 g adsorbent, 60.78 min contact time, and 107.13 mg/L dye concentration as optimal for 96.72% BBR removal . Researchers must validate models via ANOVA (e.g., p-values <0.05, high R² >0.9) and confirm experiments. Contradictions are addressed by comparing adsorbent-specific isotherms (Langmuir vs. Freundlich) .

Q. What strategies mitigate interference from co-existing ions in BBR adsorption studies?

  • Methodological Answer : Competitive adsorption experiments with ions like Cl⁻, NO₃⁻, and SO₄²⁻ are conducted to assess selectivity. Pre-treatment methods (e.g., ion-exchange resins) or adsorbent functionalization (e.g., amine grafting) can enhance specificity. For instance, Amberlite XAD-4’s hydrophobic backbone reduces interference from polar ions .

Q. How do thermodynamic and kinetic models explain discrepancies in BBR adsorption mechanisms reported in literature?

  • Methodological Answer :

  • Kinetic Analysis : Pseudo-second-order models dominate chemisorption-driven processes, while intra-particle diffusion models identify rate-limiting steps.
  • Thermodynamic Analysis : ΔG° (Gibbs free energy) negative values confirm spontaneity; ΔH° (enthalpy) distinguishes physisorption (ΔH° < 20 kJ/mol) from chemisorption.
    Example: BBR adsorption on A. campestris composites showed ΔG° = -8.12 kJ/mol (spontaneous) and ΔH° = 15.3 kJ/mol (physisorption-dominated) .

Data Contradiction and Validation

Q. How should researchers validate BBR adsorption efficiency when experimental results contradict theoretical models?

  • Methodological Answer :

Replicate experiments under identical conditions to rule out procedural errors.

Cross-validate with alternative analytical techniques (e.g., HPLC vs. UV-Vis for residual dye quantification).

Reassess model assumptions (e.g., homogeneity of adsorbent surface in Langmuir isotherm).
Example: Discrepancies in maximum adsorption capacity (qmax) between predicted and observed values were resolved by incorporating surface heterogeneity into modified Langmuir-Freundlich hybrid models .

Tables for Key Experimental Data

Parameter Optimal Range Method Reference
pH3–5Batch adsorption
Adsorbent dosage0.05–0.6 gPlackett-Burman
Contact time5–100 minCCD/RSM
Initial dye concentration5–150 mg/LUV-Vis spectroscopy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.